REACTION_CXSMILES
|
Cl.Cl.[NH2:3][CH:4]1[CH:9]2[CH2:10][CH2:11][N:6]([CH2:7][CH2:8]2)[CH2:5]1.CCN(CC)CC.[Cl:19][C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][CH:27]=1)[CH:23]=O.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>C1COCC1.[OH-].[Na+].O>[Cl:19][C:20]1[CH:21]=[C:22]([CH2:23][NH:3][CH:4]2[CH:9]3[CH2:10][CH2:11][N:6]([CH2:7][CH2:8]3)[CH2:5]2)[CH:25]=[CH:26][CH:27]=1 |f:0.1.2,5.6,8.9|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NC1CN2CCC1CC2
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
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EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
brine and dried over K2CO3
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica (94/6 CHCl3/0.5 M NH3 in MeOH)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)CNC1CN2CCC1CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.75 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 29.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |